molecular formula C10H18N2O2 B1432663 Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1547059-89-1

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B1432663
CAS No.: 1547059-89-1
M. Wt: 198.26 g/mol
InChI Key: UNUOLJNMRCIQCY-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate typically involves the reaction of this compound hydrochloride with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific targets, making it useful in the development of new biochemical assays and probes .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides a versatile platform for chemical modifications and applications in diverse fields .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOLJNMRCIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 2
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 3
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
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Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 5
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 6
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

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